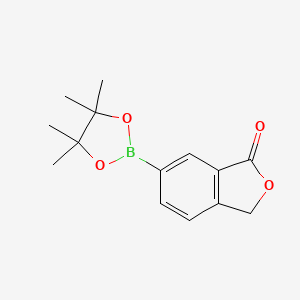

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS: 862081-38-7) is a boronate ester derivative of isobenzofuran-1(3H)-one, a lactone structure fused to a benzene ring. The compound features a pinacol boronate group at the 6-position, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems . It is commercially available (Ambeed, Combi-Blocks) and has applications in pharmaceuticals, materials science, and chemical sensing .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-8-17-12(16)11(9)7-10/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVNPLWFLYLLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154323 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862081-38-7 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862081-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran-1(3H)-one with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where a halogenated isobenzofuran-1(3H)-one is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the precise addition of reagents and control of reaction conditions can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and aryl halide.

Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.

Substitution: : Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling.

Oxidized Products: : Depending on the specific oxidizing agent used.

Reduced Products: : Varies based on the reducing agent.

Substituted Products: : Depends on the nucleophile used in the substitution reaction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Compounds containing boron, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one, have been studied for their anticancer properties. Boron-containing compounds can interact with biological molecules and may enhance the efficacy of certain chemotherapeutic agents. Research indicates that the incorporation of boron into drug structures can improve their biological activity and selectivity against cancer cells .

Drug Delivery Systems : The compound's boron moiety can be utilized in drug delivery systems. Boron compounds have shown promise in targeted drug delivery due to their ability to form stable complexes with various biomolecules. This property can potentially be exploited to deliver therapeutic agents directly to tumor sites, minimizing side effects on healthy tissues .

Materials Science

Polymer Chemistry : The unique structure of this compound makes it a candidate for use in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of novel polymeric materials with enhanced mechanical and thermal properties. Research has shown that incorporating such boron derivatives into polymer matrices can significantly improve their stability and performance .

Optoelectronic Applications : The compound's electronic properties also make it suitable for optoelectronic applications. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation. The presence of boron can influence the electronic characteristics of the material, leading to improved efficiency and stability in these devices .

Organic Synthesis

Reagent in Cross-Coupling Reactions : In organic synthesis, this compound can serve as a boron reagent in cross-coupling reactions. These reactions are vital for constructing complex organic molecules and are widely used in pharmaceutical chemistry. The compound's ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds under mild conditions .

Synthetic Intermediates : The compound can also act as a synthetic intermediate for the preparation of other functionalized materials. Its reactivity offers pathways to synthesize a variety of derivatives that may possess desirable chemical or biological properties .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Anticancer agents; Drug delivery systems |

| Materials Science | Polymer synthesis; Optoelectronic devices |

| Organic Synthesis | Reagent in cross-coupling reactions; Synthetic intermediates |

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one exerts its effects involves the formation of carbon-boron bonds through cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a key example, where the boronic acid derivative reacts with an aryl halide to form a biaryl compound. The molecular targets and pathways involved are typically the formation of carbon-carbon bonds, which are crucial in the construction of complex organic molecules.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one | 862081-38-7 | C₁₄H₁₇BO₄ | 260.09 | Not reported | Cross-coupling reactions |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one | 862081-37-6 | C₁₄H₁₇BO₄ | 260.09 | Not reported | Suzuki-Miyaura coupling |

| 3′-(Diethylamino)-6′-boronate-spiro derivative | 1224696-72-3 | C₃₀H₃₂BNO₅ | 497.39 | 153–157 | H₂O₂ sensing |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | - | C₁₅H₁₀O₂ | 222.24 | 90–95 | Anticancer research |

Table 2: Reactivity in Cross-Coupling Reactions

Key Research Findings

- Synthetic Utility : The 6-boronate isobenzofuran-1(3H)-one exhibits superior stability in aqueous media compared to its 5-isomer, attributed to reduced steric strain .

- Biological Relevance : Spiro-boronate derivatives demonstrate unique selectivity for H₂O₂ over other reactive oxygen species, critical for cellular imaging .

- Electronic Effects: Benzothiazolone and chromanone analogues show enhanced electron-withdrawing properties, accelerating cross-coupling kinetics .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a derivative of isobenzofuran and incorporates a boron-containing moiety that enhances its potential biological activity. This article explores the biological properties of this compound, including its applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 251.14 g/mol. Its structure features a dioxaborolane ring which is known for its reactivity in organic synthesis and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron-containing compounds are known to participate in biochemical processes such as enzyme inhibition and modulation of signaling pathways.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit significant pharmacological effects:

- Antitumor Activity: Research has shown that related boron compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested for their effectiveness against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .

- Anti-inflammatory Properties: Some studies suggest that boron-containing compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies

- In Vitro Studies: In vitro assays have demonstrated that the compound can inhibit specific cancer cell lines at concentrations around 10 µM without affecting non-cancerous cells. This selectivity is crucial for developing targeted therapies .

- Mechanistic Insights: Further investigations into the cellular mechanisms revealed that the compound influences key signaling pathways associated with cell growth and apoptosis. For example, modulation of phosphoproteins involved in cancer progression was noted in treated cell lines .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Suzuki-Miyaura Coupling Reactions: The presence of the boron atom allows for efficient carbon-carbon bond formation, making it valuable in synthesizing complex organic molecules.

- Fluorescent Probes: Its unique structural properties enable it to be utilized in developing fluorescent probes for biological imaging applications .

Data Table: Biological Activity Summary

Q & A

Q. Resolution strategy :

Conduct control experiments varying catalysts (PdCl₂ vs. CuI), ligands, and solvents.

Use DFT calculations to model transition states and identify rate-limiting steps .

Compare kinetic data (e.g., via in-situ IR monitoring) to distinguish mechanistic pathways .

Advanced: What computational approaches are used to predict the compound’s behavior in complex reaction systems?

Answer:

- Density Functional Theory (DFT) : Model boronate transfer mechanisms in cross-couplings, focusing on bond dissociation energies (BDEs) and transition-state geometries .

- Molecular Docking : Predict binding interactions in biological systems (e.g., enzyme inhibition studies) .

- Solvent Effects Simulation : Use COSMO-RS to optimize solvent selection for reactions .

Advanced: How can Suzuki-Miyaura coupling efficiency be improved for sterically hindered derivatives of this compound?

Answer:

- Pre-activation : Convert the boronate to a more reactive trifluoroborate salt using KHF₂ .

- Ligand design : Bulky ligands (e.g., SPhos) enhance Pd catalyst stability and prevent aggregation .

- Solvent optimization : Use mixed solvents (e.g., dioxane/DMF 4:1) to improve solubility .

Advanced: How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

Answer:

- Hydrolytic sensitivity : The dioxaborolane group hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents and store at 0–6°C under inert gas .

- Thermal stability : Decomposition above 150°C necessitates low-temperature reactions (e.g., reflux in THF at 66°C) .

- Handling protocols : Conduct reactions in Schlenk flasks with rigorous moisture exclusion .

Advanced: What strategies validate the compound’s purity and identity in multi-step syntheses?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.